1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione
Description
1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a morpholin-4-yl group at position 1 and a prop-2-enyl (allyl) group at position 4. This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are critical .
Properties
IUPAC Name |
1-morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-12-4-5-14(11(16)10(12)15)13-6-8-17-9-7-13/h2,4-5H,1,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRFJLQTUUBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a morpholine derivative and a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Oxidized derivatives of the morpholine and pyrazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-2,3-dione Derivatives
1,4-Disubstituted piperazine-2,3-diones (e.g., 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione) share the dione motif but differ in the central ring (piperazine vs. pyrazine) and substituents. Key differences:
- Substituents : Piperazine derivatives often feature bulky aromatic groups (e.g., benzyl), increasing lipophilicity (ClogP = 2.8–3.5) compared to the target compound’s allyl and morpholine groups .
- Reactivity : The pyrazine core in the target compound may exhibit greater π-electron deficiency, enhancing electrophilicity at the dione moiety compared to piperazine derivatives.
Indolin-2,3-dione Derivatives
Indolin-2,3-diones (e.g., substituted indole-diones) retain the vicinal diketone structure but within a fused bicyclic system. These compounds show low sigma-1 receptor affinity (Ki > 844 nM) but high sigma-2 selectivity (Ki = 42 nM), attributed to the planar indole ring and additional carbonyl group . In contrast, the pyrazine-dione’s non-fused structure and morpholine substituent may favor interactions with different biological targets.
Morpholine-Containing Piperazine-2,5-diones
The target compound’s allyl group may offer distinct steric effects compared to the bulky indenyl and oxazolyl groups in this analogue.
Physicochemical Properties
The allyl group slightly increases lipophilicity compared to unsubstituted diones but retains better solubility than benzyl-substituted piperazine derivatives.
Biological Activity
1-Morpholin-4-yl-4-prop-2-enylpyrazine-2,3-dione is a heterocyclic compound characterized by the presence of both morpholine and pyrazine rings. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The compound's synthesis involves various chemical reactions, including oxidation, reduction, and substitution, which can be optimized for industrial production.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds containing morpholine derivatives often enhance antimicrobial potency. For instance, thiosemicarbazones with morpholine fragments have demonstrated effectiveness against various bacterial strains, indicating that similar mechanisms may apply to this compound .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer proliferation. Preliminary studies suggest that it can modulate cellular responses and inhibit tumor growth in vitro.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. This interaction can lead to the modulation of enzyme activity and receptor binding, affecting numerous biological processes. For example, it may inhibit enzymes involved in disease pathways, thus exerting therapeutic effects against infections and cancer.
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus and E. coli strains. |
| Study 2 | Anticancer Properties | Demonstrated inhibition of tumor cell proliferation in vitro with a significant reduction in cell viability. |
| Study 3 | Mechanism of Action | Identified interactions with specific enzyme targets leading to altered cellular signaling pathways. |
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions under controlled conditions. The characterization of this compound is crucial for understanding its properties and potential applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
